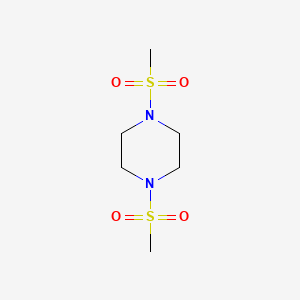

1,4-Bis(methylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

6270-73-1 |

|---|---|

Molecular Formula |

C6H14N2O4S2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

1,4-bis(methylsulfonyl)piperazine |

InChI |

InChI=1S/C6H14N2O4S2/c1-13(9,10)7-3-5-8(6-4-7)14(2,11)12/h3-6H2,1-2H3 |

InChI Key |

OHBNNWFTVZANPH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Methylsulfonyl Piperazine and Its Precursors

Established Synthetic Routes to 1,4-Bis(methylsulfonyl)piperazine

Established methods for the synthesis of this compound primarily involve either the direct modification of the piperazine (B1678402) core or the construction of the ring from acyclic precursors.

Strategies Involving Direct Functionalization of the Piperazine Ring

The most straightforward approach to this compound involves the direct N,N'-disulfonylation of piperazine. This method leverages the nucleophilic nature of the secondary amine groups within the piperazine ring. The reaction is typically carried out by treating piperazine with two equivalents of a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium carbonate, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the piperazine nitrogens, which would otherwise render them non-nucleophilic. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, to yield the desired disubstituted product. While this method is direct, it is known that the direct alkylation or acylation of piperazine can sometimes lead to a mixture of mono- and di-substituted products, necessitating purification steps. rsc.org

Base-Catalyzed Approaches Utilizing Glyoxal (B1671930) and Methane (B114726) Sulphonamide Precursors

An alternative established route involves building the piperazine ring from acyclic precursors. Research has shown that the base-catalyzed addition of glyoxal to methane sulphonamide can produce 1,4-bis(methylsulfonyl) derivatives of 2,3,5,6-tetrahydroxypiperazines. consensus.apprsc.org In this reaction, two molecules of glyoxal condense with two molecules of methanesulfonamide (B31651) in the presence of a base. This process forms the core piperazine ring, which is hydroxylated at the 2, 3, 5, and 6 positions. The resulting 1,4-bis(methylsulfonyl)-2,3,5,6-tetrahydroxypiperazine is a key precursor whose structure has been confirmed by conversion to corresponding esters and ethers. consensus.app This synthetic intermediate can then be further processed to yield the target compound, this compound, through subsequent dehydroxylation steps.

Table 1: Summary of Base-Catalyzed Glyoxal Condensation

| Precursor 1 | Precursor 2 | Catalyst | Key Product | Citation |

| Glyoxal | Methane Sulphonamide | Base | 1,4-Bis(methylsulfonyl)-2,3,5,6-tetrahydroxypiperazine | consensus.app, rsc.org |

| Glyoxal | Formamide | Base | 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine | consensus.app |

Alternative and Emerging Synthetic Pathways for Related N-Sulfonylated Piperazines

Modern synthetic organic chemistry has introduced several innovative strategies for constructing complex heterocyclic scaffolds like piperazine. These emerging methods offer advantages in terms of efficiency, diversity, and operational simplicity.

Multi-Component Reaction Strategies for Piperazine Scaffolds

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have become powerful tools for assembling complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example that has been adapted for the synthesis of piperazine derivatives. rsc.orgnih.govajgreenchem.com In a typical Ugi reaction sequence for piperazine synthesis, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide intermediate. By selecting bifunctional starting materials, such as N-Boc-ethylenediamine as the amine component, subsequent intramolecular reactions can lead to the formation of the piperazine ring. nih.gov

A variation known as the split-Ugi reaction is particularly well-suited for creating 1,4-disubstituted piperazines. nih.gov This methodology allows for the regiochemical desymmetrization of the piperazine core in a single step, generating a scaffold where one nitrogen is acylated and the other is alkylated, avoiding the need for protecting groups. nih.gov The resulting piperazine or piperazinone scaffolds can then undergo further modifications, such as N-sulfonylation, to yield the desired products. The versatility of MCRs allows for the rapid generation of diverse libraries of piperazine-based compounds for various applications. nih.gov

Table 2: Illustrative Ugi Reaction for Piperazine Scaffold Synthesis

| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Resulting Scaffold Type |

| N-alkylethylenediamine | Chloroacetaldehyde | Formic Acid | tert-Butyl isocyanide | Piperazine-2-carboxamide |

| N-Boc ethylenediamine | Dichloroacetaldehyde | Formic Acid | tert-Butyl isocyanide | Vinyl chloride piperazine intermediate |

| Amino acid | Aziridine aldehyde | - | Isocyanide | Piperazinone |

| Piperazine (as diamine) | Aldehyde | Carboxylic Acid | Isocyanide | 1,4-Disubstituted piperazine |

Nucleophilic Substitution Approaches for N-Sulfonylation of Piperazines

Nucleophilic substitution remains a cornerstone of N-functionalization for piperazines. The nitrogen atoms of the piperazine ring are inherently nucleophilic and readily react with suitable electrophiles. For N-sulfonylation, this involves the reaction of piperazine with a sulfonylating agent like methanesulfonyl chloride. This reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable nitrogen-sulfur bond.

This fundamental approach extends to the synthesis of a wide array of N-substituted piperazines. For instance, N-alkylation is achieved through nucleophilic substitution on alkyl halides or sulfonates, while N-arylation can be accomplished via methods like the Buchwald-Hartwig coupling or aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. In all these cases, piperazine acts as the nucleophile, highlighting the versatility of this reaction class in generating diverse piperazine derivatives. The efficiency of these reactions can be influenced by the choice of solvent, base, and catalyst, if required.

Integration of Click Chemistry for Derivatized Piperazine Systems

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful strategy for creating complex derivatized piperazine systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction.

To utilize this methodology, a piperazine scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. This creates a "clickable" piperazine handle. This derivatized piperazine can then be covalently linked to another molecule bearing the complementary functional group (alkyne or azide, respectively). The CuAAC reaction proceeds under mild conditions and with high efficiency to form a stable triazole ring that links the piperazine unit to the other molecular component. This approach is exceptionally valuable for applications in medicinal chemistry and materials science, where piperazine moieties are often incorporated into larger, more complex structures. For instance, piperazine derivatives can be used for the derivatization of carboxyl groups on peptides, enhancing their analytical properties.

Synthesis of Key Intermediates Relevant to this compound Synthesis

Preparation of 1-Methanesulfonylpiperazine as a Synthetic Intermediate

1-Methanesulfonylpiperazine is a crucial monosubstituted intermediate in the pathway to forming the disubstituted final product. One documented synthetic route involves the use of 1-chloroethyl chloroformate. In this procedure, the starting piperazine derivative is reacted with 1-chloroethyl chloroformate in a solvent such as dichloromethane. The reaction is typically initiated under ice-cooling and then allowed to proceed at room temperature. Following the initial reaction, the intermediate is treated with methanol (B129727) and heated under reflux. Upon cooling, the product, often as a hydrochloride salt, precipitates and can be isolated by filtration. This method has been reported to yield 1-(Methylsulfonyl)piperazine hydrochloride in high purity and good yield.

Table 1: Synthesis of 1-(Methylsulfonyl)piperazine hydrochloride

| Reactant 1 | Reactant 2 | Solvent | Key Step | Product | Reported Yield |

|---|---|---|---|---|---|

| Piperazine derivative | 1-Chloroethyl chloroformate | Dichloromethane | Reaction at room temperature | Intermediate | - |

Synthesis of Symmetrical N,N′-Disubstituted Piperazine Precursors

The synthesis of symmetrical N,N'-disubstituted piperazines is a well-established area of organic chemistry, providing foundational methods applicable to the synthesis of precursors for this compound. elsevierpure.comnih.gov These methods often involve the reaction of piperazine with two equivalents of a suitable electrophile.

A common strategy is the N-acylation of piperazine. For instance, reacting piperazine with two equivalents of chloroacetyl chloride can produce 1,4-bis(chloroacetyl)piperazine (B158052). nih.gov This symmetrical intermediate can then undergo further reactions to build more complex structures. nih.gov The reaction is typically carried out in a suitable solvent like chloroform (B151607) at a reduced temperature to control the reactivity of the acid chloride. nih.gov

Another approach involves the direct alkylation or arylation of the piperazine nitrogens. While various methods exist, one-pot syntheses are often favored for their efficiency. elsevierpure.com For example, symmetrical 1,4-disubstituted piperazine-2,5-diones can be synthesized in a one-pot procedure, highlighting the utility of streamlined synthetic routes. elsevierpure.com Although not directly leading to this compound, these methods demonstrate the principle of symmetrical disubstitution of the piperazine core.

The use of protecting groups can also be instrumental in synthesizing symmetrically disubstituted piperazines. The benzyl (B1604629) group, for example, is an effective blocking group that can be removed by hydrogenolysis, allowing for the controlled synthesis of 1,4-disubstituted piperazines. orgsyn.org

Table 2: Examples of Symmetrical N,N'-Disubstituted Piperazine Synthesis

| Piperazine Source | Reagent | Product | Reference |

|---|---|---|---|

| Piperazine | Chloroacetyl chloride | 1,4-Bis(chloroacetyl)piperazine | nih.gov |

| Piperazine | Benzyl chloride | 1,4-Dibenzylpiperazine | orgsyn.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

In related syntheses, such as the formation of 2,4,6-trisubstituted 1,3,5-triazines, a screening of solvents like toluene (B28343), chlorobenzene, DMF, and DMSO revealed that toluene was the most suitable medium. researchgate.net Similarly, the reaction temperature was systematically varied, with 130°C being identified as optimal for the cyclotrimerization of aldehydes in that specific case. researchgate.net The catalyst and its loading are also crucial variables. For example, in the synthesis of bis(indolyl)methanes, the effect of different catalyst loadings at various temperatures was studied to determine the optimal conditions. researchgate.net

Solvent Screening: Evaluating a range of solvents with different polarities and boiling points to find the one that best facilitates the reaction between piperazine (or a precursor) and the methylsulfonylating agent.

Temperature Profiling: Conducting the reaction at various temperatures to determine the point at which the reaction rate is maximized while minimizing the formation of byproducts.

Catalyst and Base Selection: If the reaction requires a catalyst or a base to proceed, different options would be tested to identify the most efficient one. The stoichiometry of the base is also a key parameter to optimize.

Concentration Effects: Varying the concentration of the reactants can also influence the reaction rate and yield.

Table 3: General Parameters for Reaction Optimization

| Parameter | Objective | Example from Literature |

|---|---|---|

| Solvent | To find the most suitable reaction medium. | Toluene was found to be optimal over chlorobenzene, DMF, and DMSO for a cyclotrimerization reaction. researchgate.net |

| Temperature | To maximize yield and minimize byproducts. | 130°C was determined as the optimum temperature for a specific cyclotrimerization. researchgate.net |

By systematically adjusting these parameters, the yield and purity of this compound can be maximized, leading to a more efficient and cost-effective synthetic process.

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis Methylsulfonyl Piperazine

Reactivity Profiles of the Piperazine (B1678402) Ring System in 1,4-Bis(methylsulfonyl)piperazine

The reactivity of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at para positions, is fundamentally altered in this compound. In its unsubstituted state, the lone pair of electrons on each nitrogen atom confers basicity and nucleophilicity to the piperazine molecule. However, the introduction of two potent electron-withdrawing methylsulfonyl (-SO₂CH₃) groups drastically diminishes these properties.

Influence of Sulfonyl Groups on Reaction Pathways and Selectivity

The methylsulfonyl groups are the principal determinants of the chemical behavior of this compound, steering its reaction pathways and selectivity.

Electronic Effects: The primary influence stems from the strong electron-withdrawing nature of the sulfonyl groups. This effect significantly lowers the electron density on the nitrogen atoms, thereby suppressing their basic and nucleophilic characteristics. This deactivation is a critical feature, making the compound a stable scaffold in various chemical contexts.

Steric Hindrance: The bulky nature of the methylsulfonyl groups imposes considerable steric hindrance around the nitrogen atoms. This steric bulk further contributes to the low reactivity of the piperazine nitrogens, physically obstructing the approach of potential reactants.

Conformational Influence: The presence of the two large sulfonyl groups on the piperazine ring influences its conformational preferences. The chair conformation is generally favored for piperazine rings, and the bulky substituents in the 1,4-positions are expected to predominantly occupy equatorial positions to minimize steric strain. This can lead to a more rigid molecular structure, which can in turn affect the molecule's interaction with other chemical species.

Mechanistic Studies of this compound Formation and Transformation

The synthesis of this compound is typically achieved through the reaction of piperazine with two equivalents of methanesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.

The formation mechanism can be described in the following steps:

First Sulfonylation: A nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of a methanesulfonyl chloride molecule.

Chloride Elimination: A chloride ion is expelled as a leaving group, resulting in the formation of a protonated N-(methylsulfonyl)piperazine intermediate.

Deprotonation: A base, often an excess of piperazine or an added tertiary amine like triethylamine (B128534), removes a proton from the nitrogen atom, yielding N-(methylsulfonyl)piperazine.

Second Sulfonylation: The second, still nucleophilic, nitrogen atom of N-(methylsulfonyl)piperazine then reacts with a second molecule of methanesulfonyl chloride through the same mechanistic pathway to form the final product, this compound.

The table below outlines the key reactants and their roles in the synthesis.

| Reactant/Reagent | Role in Synthesis |

| Piperazine | Starting heterocycle, provides the core ring structure and acts as a nucleophile. |

| Methanesulfonyl Chloride | Electrophilic agent that introduces the methylsulfonyl groups. |

| Base (e.g., Triethylamine) | Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product. |

Transformations of this compound are not common due to its high stability. Cleavage of the robust sulfonamide (N-S) bond requires harsh conditions, such as strong reducing agents.

Investigation of Chemical Stability and Degradation Pathways under Controlled Conditions

This compound is recognized for its considerable chemical stability under various conditions.

Hydrolytic Stability: The sulfonamide linkages are generally resistant to hydrolysis in neutral or acidic aqueous solutions. Under strongly basic conditions, particularly at elevated temperatures, the N-S bond can undergo slow hydrolysis. This degradation would likely proceed via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to the formation of methanesulfonate (B1217627) and the parent piperazine.

Oxidative and Reductive Stability: The sulfur atoms in the methylsulfonyl groups are in their highest oxidation state (+6), making them resistant to further oxidation. The electron-deficient nature of the piperazine ring also makes it less susceptible to oxidative degradation. Conversely, cleavage of the N-S bond can be induced under strong reducing conditions, although this is not a facile process.

The inherent stability of this compound is a defining characteristic, making it a reliable and inert component in more complex chemical structures.

Design, Synthesis, and Structural Analysis of 1,4 Bis Methylsulfonyl Piperazine Derivatives and Analogues

Strategies for Structural Modification at the Piperazine (B1678402) Core and Sulfonyl Moieties

The modification of the 1,4-bis(methylsulfonyl)piperazine scaffold is a key strategy for developing new molecules with tailored properties. While direct substitution on the piperazine ring's carbon atoms is challenging, significant diversity can be achieved by altering the substituents on the nitrogen atoms or by modifying the sulfonyl groups themselves. researchgate.netmdpi.com

The introduction of varied functional groups is typically accomplished by starting with piperazine and reacting it with different sulfonyl chlorides. This approach allows for the incorporation of a wide array of chemical features. For instance, instead of a methyl group, larger alkyl or aryl moieties can be attached to the sulfonyl group, fundamentally altering the molecule's steric and electronic properties.

Researchers have synthesized novel sulfonamide derivatives by reacting a piperazine core, such as one derived from trimetazidine, with various sulfonyl chlorides like methylsulfonyl chloride, phenylsulfonyl chloride, and benzylsulfonyl chloride. mdpi.com This highlights a common and effective strategy for derivatization. Another approach involves the synthesis of piperazine-based dithiocarbamates, where a monosubstituted piperazine is further functionalized, demonstrating the versatility of the piperazine core in accommodating complex side chains. mdpi.com The piperazine nucleus provides a versatile platform for creating hybrid molecules by linking it to other pharmacologically active moieties, such as benzamides or natural product scaffolds. rsc.orgresearchgate.net

Creating asymmetrically substituted piperazine sulfonamides, where the two sulfonyl groups on the nitrogen atoms are different, requires a controlled, stepwise synthetic approach. A common strategy involves the use of protecting groups. First, one nitrogen atom of the piperazine ring is protected, often with a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen is then reacted with the first sulfonyl chloride. Following this reaction, the protecting group is removed, and the second nitrogen atom is reacted with a different sulfonyl chloride. This sequential addition ensures the formation of an asymmetrically substituted product. While much of the literature focuses on C-substituted asymmetric piperazines, the principles of controlled, sequential synthesis are fundamental to achieving N,N'-asymmetric substitution. nih.govrsc.org

Exploration of Bis-Substitution Patterns and Their Impact on Molecular Architecture

The most direct method for synthesizing symmetrical 1,4-bis(substituted-sulfonyl)piperazine analogues involves the reaction of piperazine with two equivalents of a desired sulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction is widely applicable and allows for the synthesis of a broad range of derivatives. researchgate.net The versatility of this approach is demonstrated by the synthesis of various analogues where the methyl groups are replaced by other functionalities. For example, the reaction of piperazine with 4,5-dichloro-3H-1,2-dithiol-3-one can lead to a bis-substituted product, showcasing the ability of the piperazine nitrogens to react with diverse electrophiles. mdpi.com Similarly, reacting piperazine with two equivalents of chloroacetyl chloride yields 1,4-bis(chloroacetyl)piperazine (B158052), a key intermediate for further elaboration into more complex bis-functionalized molecules. nih.gov

| Derivative Class | R Group on Sulfonyl Moiety | Synthetic Precursor | Reference |

| Alkylsulfonyl | Methyl | Methylsulfonyl chloride | mdpi.com |

| Arylsulfonyl | Phenyl | Phenylsulfonyl chloride | mdpi.com |

| Benzylsulfonyl | Benzyl (B1604629) | Benzylsulfonyl chloride | mdpi.com |

| Dithiol-one | 4-chloro-3H-1,2-dithiol-3-one | 4,5-dichloro-3H-1,2-dithiol-3-one | mdpi.com |

| Dibenzothiazepinyl | Dibenzo[b,f] nih.govacs.orgthiazepin-11-yl | 11-chlorodibenzo[b,f] nih.govacs.orgthiazepine | usp.org |

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a modified biological profile. The 1,4-disubstituted piperazine sulfonamide core serves as an excellent scaffold for this purpose. nih.gov

The design of such hybrids is often inspired by the binding modes of known active compounds. For instance, a novel piperazine sulfonamide core was designed as a hybrid of two different HIV-1 protease inhibitors, aiming to combine the advantageous interactions of both parent molecules. nih.govacs.org This strategy led to a new inhibitor with significantly increased binding affinity. nih.govosti.gov In other examples, the piperazine sulfonamide moiety has been linked to:

Benzene Sulfonamides: To create hybrid compounds with antioxidant and enzyme inhibitory activities. nih.gov

Bergenin (a natural product): To synthesize anticancer agents via the Mannich reaction. rsc.org

Benzamides: To produce potential anticancer agents by coupling hippuric acid derivatives with arylsulfonylpiperazines. researchgate.net

These examples underscore a rational design approach where the piperazine sulfonamide acts as a central, structurally rigid linker that positions other functional moieties for optimal interaction with their biological targets.

| Hybrid Moiety | Therapeutic Area | Synthetic Strategy | Reference |

| HIV-1 Protease Inhibitor Fragments | Antiviral (HIV) | Multistep synthesis involving sulfonation, oxidation, olefination, and amide coupling | nih.gov |

| Benzamide (Hippuric Acid) | Anticancer | Amide coupling using EDCI | researchgate.net |

| Bergenin | Anticancer | Mannich reaction | rsc.org |

| Dithiocarbamate | Anticancer | Reaction with carbon disulfide and substituted N-phenylacetamides | mdpi.com |

Conformational Analysis of the Piperazine Ring in this compound and its Derivatives

The three-dimensional structure of the piperazine ring is crucial for its biological function, as it dictates the spatial orientation of the substituents. In 1,4-disubstituted piperazines, the ring predominantly adopts a chair conformation. This conformation is the most stable arrangement, minimizing steric strain and torsional strain.

X-ray crystallographic studies of various 1,4-bis(sulfonyl)piperazine derivatives and related structures consistently confirm the presence of the chair conformation.

In the crystal structure of 1-[bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, the piperazine ring adopts a perfect chair conformation. researchgate.netresearchgate.net

Similarly, analysis of 4-(Methylsulfonyl)piperazin-1-ium chloride shows the piperazinium ring in a chair conformation, with the N-S bond in an equatorial orientation. nih.gov

The puckering parameters derived from crystallographic data provide a quantitative description of the ring's conformation. For 1-benzhydryl-4-methanesulfonyl-piperazine, the puckering parameters were determined as Q = 0.5896(29) Å, θ = 175.18(26)°, and φ = 356(4)°, confirming a distinct chair geometry. researchgate.net This rigid and well-defined chair conformation makes the 1,4-bis(sulfonyl)piperazine scaffold a reliable and predictable building block in rational drug design, allowing for precise positioning of functional groups in three-dimensional space.

| Compound | Conformation | Key Finding | Reference |

| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine | Chair | The geometry around the sulfur atom is a distorted tetrahedron. | researchgate.net |

| 4-(Methylsulfonyl)piperazin-1-ium chloride | Chair | The N-S bond adopts an equatorial orientation. | nih.gov |

| 1-Benzhydryl-4-methanesulfonyl-piperazine | Chair | Puckering parameters quantitatively confirm the chair conformation. | researchgate.net |

Structure-Chemical Property Relationships in Derivatized Systems

The chemical and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure, which is influenced by the electronic effects and steric bulk of various substituents. These relationships are crucial for understanding the reactivity, stability, and potential applications of these compounds.

Electronic Effects

The electronic landscape of the this compound core can be significantly modulated by the introduction of substituents on the piperazine ring or the methylsulfonyl groups. These modifications can alter the electron density at various points in the molecule, thereby influencing its reactivity and intermolecular interactions. The electronic influence of a substituent is typically categorized as either an inductive effect or a resonance effect.

Inductive effects are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) decrease electron density, while electron-donating groups (EDGs) increase it. For instance, the replacement of a hydrogen atom on a methyl group of the methylsulfonyl moiety with a halogen would exert a strong electron-withdrawing inductive effect.

Resonance effects involve the delocalization of π electrons across a conjugated system. While the core this compound is not a conjugated system, substituents that contain aromatic rings or other π systems can introduce resonance effects that may indirectly influence the electron density on the sulfonyl groups.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic properties of these derivatives. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack researchgate.nettandfonline.com.

Table 1: Predicted Electronic Effects of Hypothetical Substituents on a this compound Derivative

| Substituent (R) | Position of Substitution | Expected Electronic Effect | Predicted Impact on Sulfonyl Group Electron Density |

| -NO₂ | C-2 of piperazine ring | Strong Electron-Withdrawing | Decrease |

| -NH₂ | C-2 of piperazine ring | Strong Electron-Donating | Increase |

| -Cl | C-2 of piperazine ring | Inductive Electron-Withdrawing | Decrease |

| -CH₃ | C-2 of piperazine ring | Weak Electron-Donating | Slight Increase |

| -C₆H₅ | N- of a hypothetical N-arylsulfonyl group | Inductive and Resonance Effects | Dependent on substitution of the phenyl ring |

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or influence conformational preferences. In the context of this compound derivatives, the size and location of substituents can have a profound impact on the molecule's shape and reactivity.

The piperazine ring typically adopts a chair conformation to minimize steric strain. The introduction of bulky substituents can influence the equilibrium between different chair conformations or even lead to the adoption of a twisted-boat conformation. The orientation of the methylsulfonyl groups (axial vs. equatorial) can also be affected by steric interactions with substituents on the piperazine ring.

Steric effects are often quantified by parameters such as the Tolman cone angle, which measures the solid angle occupied by a ligand at the center of a metal atom rsc.org. While originally developed for organometallic chemistry, the concept can be qualitatively applied to understand the steric bulk of substituents in organic molecules. Larger substituents will create more steric hindrance, potentially shielding reactive sites or dictating the approach of reagents.

For example, a derivative with a bulky tert-butyl group attached to the piperazine ring would exhibit significantly more steric hindrance than a derivative with a simple methyl group. This could affect the rate of reactions involving the nitrogen or sulfur atoms of the core structure.

X-ray crystallography is a powerful technique for the direct visualization of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsion angles, all of which are influenced by steric factors.

Table 2: Predicted Steric Effects of Hypothetical Substituents on a this compound Derivative

| Substituent (R) | Position of Substitution | Expected Steric Bulk | Predicted Impact on Piperazine Ring Conformation |

| -H | C-2 of piperazine ring | Minimal | Stable chair conformation |

| -CH₃ | C-2 of piperazine ring | Moderate | Potential for axial/equatorial isomerism with preference for equatorial |

| -C(CH₃)₃ | C-2 of piperazine ring | High | Strong preference for equatorial position; potential ring distortion |

| -C₆H₅ | C-2 of piperazine ring | Significant | Preference for equatorial position; rotational conformers may exist |

Computational and Theoretical Chemistry Studies of 1,4 Bis Methylsulfonyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in 1,4-Bis(methylsulfonyl)piperazine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and calculate vibrational wavenumbers. espublisher.com Such studies on related piperazine (B1678402) derivatives help in understanding charge delocalization and hydrogen bonding interactions through Natural Bond Orbital (NBO) analysis. espublisher.com The molecular electrostatic potential (MEP) can also be mapped to identify regions of electrophilic and nucleophilic attack. espublisher.com For other complex piperazine compounds, DFT has been used to predict geometric parameters which have shown good correlation with experimental data. espublisher.com

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for molecular calculations. The Hartree-Fock (HF) method, in conjunction with basis sets like 6-31G(d,p), has been applied to piperazine-containing molecules to optimize molecular structures and determine structural characteristics. arxiv.org These methods are also used to calculate thermodynamic properties and atomic charge distributions, which can then be compared with results from DFT methods to provide a more complete understanding of the molecule's properties.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound involves modeling potential reaction pathways and characterizing the associated transition states. For instance, in studies of similar compounds, DFT has been used to investigate tautomerization mechanisms by calculating the energies of reactants, products, and transition states. This type of analysis provides insights into the kinetic and thermodynamic feasibility of different chemical transformations.

Prediction of Spectroscopic Parameters from First Principles (e.g., vibrational modes, NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of molecules. For various piperazine derivatives, DFT calculations have been successfully used to predict vibrational frequencies (FT-IR and FT-Raman spectra). arxiv.org Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental results.

Molecular Dynamics Simulations for Dynamic Behavior and Molecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. For phenyl-piperazine scaffolds, all-atom explicit solvent MD simulations have been used to investigate conformational changes and binding interactions with biological targets. These simulations are typically run under conditions that mimic a biological environment (e.g., NPT ensemble at 300 K and 1.01325 bar) to provide realistic insights into the molecule's behavior.

Advanced Analytical Methodologies for Characterization of 1,4 Bis Methylsulfonyl Piperazine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of 1,4-Bis(methylsulfonyl)piperazine, enabling the confirmation of its elemental composition. This method is crucial for distinguishing the target compound from isomers and impurities with similar nominal masses. The fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), provide valuable structural information. For instance, the cleavage of the methylsulfonyl groups and fragmentation of the piperazine (B1678402) ring can be analyzed to confirm the compound's structure. In the broader context of piperazine derivatives, gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed technique for both qualitative and quantitative analysis, offering characteristic mass spectra that allow for their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its analogs in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl protons of the sulfonyl groups and the methylene (B1212753) protons of the piperazine ring. For 1-(Methylsulfonyl)piperazine, the proton NMR spectrum in CDCl₃ shows distinct peaks corresponding to the different protons in the molecule. tcichemicals.com The chemical shifts and coupling patterns of these protons provide information about their chemical environment and connectivity. For symmetrically N,N'-disubstituted piperazines, temperature-dependent ¹H-NMR spectra can reveal the conformational dynamics, such as the interconversion between different chair conformations of the piperazine ring. rsc.org At lower temperatures, distinct signals for axial and equatorial protons may be observed, while at higher temperatures, these signals may coalesce due to rapid conformational exchange. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbons and the piperazine ring carbons. In the case of 1-(Methylsulfonyl)piperazine, the ¹³C-NMR spectrum has been reported. tcichemicals.com For symmetrically disubstituted piperazines, low-temperature ¹³C NMR spectra can also show separate signals for different conformers. rsc.org

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. rsc.orgnih.gov For example, H,H-COSY spectra can reveal the coupling between protons on adjacent carbons within the piperazine ring. rsc.org HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is particularly useful for identifying the connection between the methylsulfonyl groups and the piperazine ring. nih.gov

The following table summarizes typical NMR data for related piperazine structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 | s | -SO₂-CH₃ |

| ¹H | ~3.3 | t | -N-CH₂- (piperazine) |

| ¹³C | ~35 | q | -SO₂-CH₃ |

| ¹³C | ~45 | t | -N-CH₂- (piperazine) |

| Note: This is a generalized table based on typical chemical shifts for sulfonyl and piperazine moieties and may not represent the exact values for this compound. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The C-N and C-H stretching and bending vibrations of the piperazine ring and methyl groups will also be present, providing a unique "fingerprint" for the molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com The sulfonyl group also gives rise to characteristic Raman signals. acs.orgresearchgate.net Raman spectroscopy can be particularly useful for studying the solid-state properties and polymorphism of the compound. The technique is non-destructive and requires minimal sample preparation. youtube.comjournalssystem.com

The table below outlines the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1350 - 1300 |

| S=O | Symmetric Stretch | 1160 - 1120 |

| C-H (methyl) | Stretch | 2960 - 2850 |

| C-N (piperazine) | Stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

By analyzing the crystal packing, X-ray crystallography reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the compound. nih.gov For instance, in the crystal structure of related piperazine derivatives, the piperazine ring often adopts a chair conformation. nih.govnih.gov The determination of the crystal structure is crucial for understanding polymorphism, which can significantly impact the physical and chemical properties of a pharmaceutical compound.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Profiling

Advanced chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound. Impurity profiling is a critical aspect of pharmaceutical development, as impurities can affect the efficacy and safety of a drug. hilarispublisher.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis and purity assessment of piperazine derivatives. researchgate.netresearchgate.netresearchgate.net Reversed-phase HPLC with UV or mass spectrometric detection is a common approach. researchgate.net Method development often involves optimizing the mobile phase composition and column chemistry to achieve adequate separation of the main compound from its impurities. researchgate.net For piperazine itself, which lacks a UV chromophore, derivatization with a UV-active agent can be employed to enable detection. researchgate.net

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable piperazine derivatives. nih.govresearchgate.netnih.govrsc.org It allows for the separation and identification of various piperazine-based compounds and their metabolites. nih.gov

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE): SFC and CE represent alternative separation techniques that can offer advantages in terms of speed, efficiency, and selectivity for certain analyses of piperazine and its derivatives.

The following table provides an overview of chromatographic techniques and their applications in the analysis of piperazine derivatives.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection | Application |

| HPLC | C18 | Acetonitrile/Water | UV, MS | Purity profiling, Quantitative analysis |

| GC | DB-17 | Helium | FID, MS | Separation of volatile derivatives |

Applications of 1,4 Bis Methylsulfonyl Piperazine in Advanced Chemical Research and Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

1,4-Bis(methylsulfonyl)piperazine serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials. The piperazine (B1678402) core, a six-membered ring containing two nitrogen atoms, is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties. nih.gov The addition of the methylsulfonyl groups to both nitrogen atoms modifies the electronic and steric properties of the piperazine ring, influencing its reactivity and the biological activity of the resulting derivatives.

Researchers have utilized this compound and its analogues as starting materials for creating a diverse array of compounds. For instance, the piperazine framework is integral to the structure of numerous drugs with applications ranging from antipsychotics and antihistamines to anticancer and antiviral agents. nih.gov The synthesis of novel piperazine-based hybrids, such as bis(thiazole) and bis(1,3,4-thiadiazole) derivatives, has been explored for their potential as anti-cancer agents. nih.gov In one study, 1,4-bis(chloroacetyl)piperazine (B158052) was used as a key intermediate to construct complex molecules with demonstrated cytotoxicity against various cancer cell lines. nih.gov

Furthermore, the structural motif of this compound is related to compounds that have been investigated for their radioprotective properties. nih.gov For example, derivatives of 1-(2-hydroxyethyl)piperazine have shown promise in this area. nih.gov The synthesis of novel sulfonamide derivatives incorporating a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) core highlights the ongoing exploration of this chemical space for therapeutic applications. mdpi.com These examples underscore the importance of the substituted piperazine core, including structures analogous to this compound, as a foundational element in the design and synthesis of new bioactive molecules.

Utility in Catalyst Design and Organocatalytic Systems

The structural features of this compound, particularly the presence of nitrogen and oxygen atoms with lone pairs of electrons, suggest its potential utility as a ligand in the design of metal-based catalysts. While direct catalytic applications of this compound are not extensively documented, the broader class of piperazine derivatives has been successfully employed in various catalytic systems.

Piperazine-containing compounds can coordinate with transition metals to form catalysts for a range of organic transformations. For example, piperazine-derived ligands have been used in hydrogenation reactions. mdpi.com The development of organocatalytic systems, which use small organic molecules to catalyze reactions, has also seen the application of piperazine derivatives. Cinchona alkaloids, for instance, have been used as Lewis bases to catalyze the α-sulfenylation of substituted piperazine-2,5-diones. nih.gov This reaction is valuable for the synthesis of epidithiodiketopiperazines, a class of natural products with significant biological activity. nih.gov

The potential for this compound to act as a ligand is supported by its ability to form stable complexes with metal ions. The sulfonyl groups can influence the electronic properties of the piperazine nitrogens, thereby modulating the catalytic activity of the resulting metal complex. While specific research into the catalytic applications of this compound is an area for further exploration, the established utility of related piperazine derivatives in both metal-based and organocatalytic systems provides a strong foundation for its potential in this field.

Contributions to Polymer Chemistry and Advanced Materials Research

The unique chemical structure of this compound lends itself to exploration in the field of polymer chemistry and the development of advanced materials with tailored properties.

Exploration as a Precursor in Chemical Vapor Deposition (CVD) for Films (analogue applications)

Chemical Vapor Deposition (CVD) is a technique used to create thin, high-performance films on various substrates. psu.edusigmaaldrich.com The process relies on volatile precursor molecules that decompose on a heated surface to deposit the desired material. While there is no direct evidence of this compound being used as a CVD precursor, analogous compounds have been successfully employed.

For instance, 1,4-bis(trimethylsilyl)piperazine (B1638962) has been investigated as a precursor for the synthesis of silicon carbonitride films via Plasma-Enhanced Chemical Vapor Deposition (PECVD). mdpi.com This analogue contains the core piperazine ring, demonstrating that piperazine derivatives can possess the necessary volatility and reactivity for CVD applications. The presence of silicon in the trimethylsilyl (B98337) groups of this analogue is key to the formation of silicon-containing films. mdpi.com

The selection of a CVD precursor is critical and depends on factors like volatility, stability, and the elemental composition required for the final film. sigmaaldrich.commdpi.com Liquid precursors are often favored for their ease of handling and delivery. researchgate.net While this compound contains carbon, nitrogen, sulfur, and oxygen, its suitability as a CVD precursor would depend on its thermal decomposition behavior and whether the resulting film composition is desirable for specific applications. The use of related piperazine structures in CVD suggests a potential avenue for future research into this compound for the deposition of thin films containing a unique combination of elements.

Potential in Optoelectronic Materials Development

Conjugated polymers are a class of organic materials that have garnered significant interest for their use in electronic and optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). kennesaw.eduresearchgate.net These polymers possess alternating single and double bonds, which allow for the delocalization of electrons and give rise to their unique electronic properties. The properties of conjugated polymers can be fine-tuned by altering their chemical structure. kennesaw.edursc.org

While the direct incorporation of this compound into conjugated polymers is not widely reported, the inclusion of piperazine and sulfonyl-containing moieties into polymer backbones is a known strategy for modifying their optoelectronic properties. For example, the synthesis of conjugated polymers incorporating dihydropyrrolo[3,2-b]pyrrole (H2DPP) chromophores has been shown to be a simple route to materials with tunable optical and electronic properties. kennesaw.edu The introduction of electron-withdrawing groups, such as sulfonyls, can influence the energy levels of the polymer, which is a critical factor in the performance of optoelectronic devices. mdpi.com

The synthesis of conjugated polymers often involves complex and multi-step processes. kennesaw.edu Therefore, the development of new monomers that are simple to synthesize and purify is an active area of research. kennesaw.edu The structure of this compound, with its two reactive sites on the piperazine ring, could potentially be functionalized to create novel monomers for polymerization. The resulting polymers could exhibit interesting electronic and optical properties due to the presence of the sulfonyl groups and the piperazine core, making this a promising area for future materials development.

Investigation in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govrsc.org These interactions are crucial in the formation of well-defined, functional structures. Host-guest chemistry, a subfield of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govnih.gov

The structure of this compound, with its potential for hydrogen bonding via the oxygen atoms of the sulfonyl groups and the C-H bonds of the piperazine ring, makes it an interesting candidate for studies in crystal engineering and the formation of supramolecular assemblies. The way molecules pack in a crystal is determined by these non-covalent interactions. nih.gov For example, the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) reveals a three-dimensional framework held together by N-H···O and C-H···O hydrogen bonds. nih.gov

While specific studies on this compound in host-guest systems are not prevalent, the piperazine scaffold itself is a component of some host molecules. The design of macrocycles containing piperazine units for the recognition of specific guest molecules is an area of active research. chemrxiv.org The sulfonyl groups in this compound would be expected to influence its binding properties, potentially leading to the selective recognition of certain guest molecules. The exploration of this compound in supramolecular chemistry could lead to the development of new materials with applications in areas such as sensing, catalysis, and drug delivery.

Future Research Directions and Unexplored Avenues in 1,4 Bis Methylsulfonyl Piperazine Chemistry

Development of Novel and More Sustainable Synthetic Protocols

The classical approaches to synthesizing 1,4-disubstituted piperazines often involve multi-step processes that may require harsh reaction conditions or the use of expensive and potentially toxic catalysts and reagents. researchgate.net Future research is poised to address these limitations by developing more efficient and environmentally benign synthetic methodologies.

A promising avenue lies in the exploration of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com This approach offers a greener alternative by utilizing light to promote radical generation under mild conditions. mdpi.com The successful application of such methods to the synthesis of C2-functionalized piperazines suggests that similar strategies could be adapted for the efficient synthesis of 1,4-Bis(methylsulfonyl)piperazine and its analogues. mdpi.com Furthermore, the transition of these photoredox methods from batch to continuous flow conditions presents an opportunity for scalable and sustainable production. mdpi.com

Another area ripe for exploration is the use of microwave-assisted synthesis. This technique has been shown to accelerate reactions and improve yields in the synthesis of monosubstituted piperazine (B1678402) derivatives, suggesting its potential for the efficient production of disubstituted compounds as well. nih.gov The development of protocols that combine microwave irradiation with the use of supported, reusable catalysts could significantly enhance the sustainability of synthesizing this compound. nih.gov

Future synthetic strategies are also likely to focus on methods that reduce the number of synthetic steps and minimize waste. This could involve the development of one-pot reactions or tandem processes where multiple transformations occur in a single reaction vessel.

Advanced Mechanistic Insights through In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel chemical entities. The application of advanced spectroscopic techniques in real-time can provide invaluable insights into the formation and behavior of this compound and related compounds.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reaction kinetics, pathways, and mechanisms. nih.govyoutube.com Its application can help identify reaction intermediates and byproducts, leading to a more comprehensive understanding of the reaction landscape. nih.govyoutube.com For instance, in situ FTIR has been successfully used to monitor the reaction progress and establish side reactions in the functionalization of N-Boc-piperazines. nih.gov Similar studies on the sulfonylation of piperazine could elucidate the key steps and potential bottlenecks in the formation of this compound.

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for probing the conformational behavior of piperazine derivatives in solution. rsc.orgrsc.org Studies on N-benzoylated piperazines have revealed the presence of conformers at room temperature due to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations. rsc.orgrsc.org Investigating the conformational dynamics of this compound using variable-temperature NMR could provide insights into its structural properties and how they might influence its reactivity and interactions with other molecules. researchgate.net

Time-resolved spectroscopy techniques, which measure time-dependent signals, can be employed to study dynamic processes on timescales ranging from seconds to femtoseconds. researchgate.net These methods could be particularly useful for investigating the excited-state properties and photochemical reactivity of derivatized this compound, opening doors to applications in areas such as photopharmacology and materials science.

| Technique | Potential Application for this compound Research | Key Insights |

| In situ FTIR Spectroscopy | Real-time monitoring of the synthesis of this compound. | Reaction kinetics, identification of intermediates and byproducts, optimization of reaction conditions. |

| Temperature-Dependent NMR Spectroscopy | Investigation of the conformational dynamics of the piperazine ring and sulfonyl groups. | Rotational barriers, chair-boat interconversion energies, influence of substituents on conformation. |

| Time-Resolved Spectroscopy | Study of photochemical and photophysical properties of derivatized compounds. | Excited-state lifetimes, quantum yields, photoinduced reaction mechanisms. |

Exploration of New Derivatization Strategies for Tunable Chemical Properties

The functionalization of the this compound scaffold is a key strategy for tuning its chemical and physical properties for specific applications. Future research will likely focus on developing novel derivatization methods that allow for precise control over the molecule's characteristics.

One area of interest is the development of derivatization reagents that enhance the analytical performance of molecules containing the piperazine moiety. For example, piperazine-based derivatives have been used to improve the ionization efficiency of peptides in mass spectrometry. nih.gov Similarly, new derivatives of this compound could be designed to act as sensitive probes for various analytical techniques. The reaction of piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form UV-active derivatives for HPLC analysis demonstrates the potential of this approach. jocpr.comjocpr.com

Furthermore, the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active scaffolds could lead to the discovery of novel therapeutic agents. nih.gov The piperazine nucleus is a common feature in many marketed drugs, and its incorporation into new molecular frameworks is a well-established strategy in medicinal chemistry. rsc.org

The development of multidrug salts, where more than one drug is present in a crystal lattice, is another emerging area. A study on a sulfamethoxazole-piperazine salt demonstrated improved physicochemical properties, such as solubility and stability, compared to the individual components. nih.gov This suggests that forming salts of this compound with other active pharmaceutical ingredients could be a viable strategy for enhancing their properties. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical sciences is revolutionizing the way new molecules and materials are designed and synthesized. nih.gov These computational tools can be leveraged to accelerate the discovery and optimization of this compound derivatives.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations, including reaction yields and the formation of byproducts. tue.nl This predictive capability can be used to design more efficient synthetic routes to this compound and its analogs. nih.gov For instance, ML has been used to predict the performance of sulfonamide electrochemical synthesis. tue.nl

Furthermore, AI can be employed in computer-aided synthesis planning (CASP) to propose novel and efficient synthetic pathways to target molecules. nih.govresearchgate.net By analyzing vast reaction databases, these programs can identify retrosynthetic disconnections and suggest reaction sequences that might not be immediately obvious to a human chemist. nih.gov

ML models are also increasingly being used to predict the physicochemical and biological properties of molecules. nih.gov By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for sulfonamide-containing compounds, researchers can virtually screen large libraries of potential this compound derivatives to identify candidates with desired properties, such as specific biological activities or improved solubility. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Optimization of synthetic yields and reduction of byproducts. |

| Computer-Aided Synthesis Planning (CASP) | Design of novel and more efficient synthetic routes. |

| Predictive Property Modeling (QSAR/QSPR) | Virtual screening of derivatives for desired biological and physicochemical properties. |

Potential as a Reagent or Protecting Group in Specific Chemical Transformations

The unique structural and electronic properties of this compound suggest its potential utility as a specialized reagent or protecting group in organic synthesis.

The sulfonamide groups in this compound are known to be stable under a wide range of reaction conditions, which is a key characteristic of a good protecting group. jocpr.comyoutube.com Protecting groups are essential in the synthesis of complex molecules, as they temporarily mask reactive functional groups to allow for selective transformations at other sites. jocpr.comyoutube.comyoutube.com The bis-functional nature of this compound could potentially be exploited in the development of novel linkers or scaffolds in solid-phase synthesis or combinatorial chemistry. The development of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group as a protecting group for hydroxyl groups showcases the utility of sulfonyl-containing structures in this context. nih.gov

Moreover, the piperazine core can be functionalized to create novel reagents for specific chemical transformations. For example, 1,4-disubstituted piperazines have been synthesized and evaluated as triple reuptake inhibitors, highlighting their potential as modulators of biological targets. nih.gov By carefully designing the substituents on the sulfonyl groups, it may be possible to create derivatives of this compound that act as chiral ligands for asymmetric catalysis or as specialized reagents for specific coupling reactions.

The exploration of 1,4-disubstituted piperazines in various biological and chemical contexts continues to expand, with applications ranging from antimalarial agents to materials for analytical separations. nih.govjocpr.com This underscores the broad potential for future research into the applications of this compound and its derivatives.

Q & A

Q. How can researchers address stability challenges during the storage and handling of this compound in biological assays?

- Methodological Answer :

- Lyophilization : Stabilizes the compound for long-term storage at -20°C.

- Buffered Solutions : Use pH 7.4 PBS to prevent hydrolysis.

- Light Protection : Store in amber vials to avoid photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.